

The Role of p110 δ in Autoimmune Disease Models: A Technical Guide

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Introduction

The catalytic subunit p110 δ of phosphoinositide 3-kinase (PI3K) has emerged as a critical regulator of the immune system and a promising therapeutic target for a range of autoimmune diseases. Its expression is predominantly restricted to hematopoietic cells, playing a key role in the development, activation, and function of various immune cell lineages, including B cells, T cells, and innate immune cells.[1][2] Dysregulation of the PI3K δ signaling pathway is implicated in the pathogenesis of numerous autoimmune disorders. This technical guide provides an in-depth overview of the role of p110 δ in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: p110 δ in Autoimmune Disease Models

The following tables summarize the quantitative effects of p110 δ inhibition or genetic inactivation in key mouse models of autoimmune diseases.

Table 1: Systemic Lupus Erythematosus (SLE) Models

Model	Treatment/Genetic Modification	Key Parameter	Result	Reference
BXSB Mice	IC87114 (p110δ inhibitor)	Proteinuria	Significant decrease in proteinuria levels.	[3]
Serum Creatinine	Significant decrease in serum creatinine levels.	[3]		
Anti-dsDNA Antibodies	Markedly reduced serum levels.	[3]		
Survival	Improved survival rate.	[3]		
MRL/lpr Mice	p110δ inhibitor	Proteinuria	Reduced protein concentration in urine.	[4]
Anti-DNA Antibodies	Reduced total DNA-specific antibody levels in serum.	[4]		
B and T Cell Numbers	Reduced numbers of B and T lymphocytes.	[1]		
Glomerulonephritis Score	Alleviation of glomerulonephritis.	[4]		

Table 2: Rheumatoid Arthritis (RA) Models

Model	Treatment/Genetic Modification	Key Parameter	Result	Reference
Collagen-Induced Arthritis (CIA)	p110δ inhibitor (unspecified)	Clinical Score	Reduction in arthritis score.	[5][6][7]
Paw Thickness/Swelling	Reduction in paw swelling.	[6][7]		
Disease Incidence	Reduced incidence of arthritis.	[6]		

Note: Specific quantitative data for p110δ inhibitors in CIA models were not readily available in the searched literature. The references support the general finding of reduced disease severity.

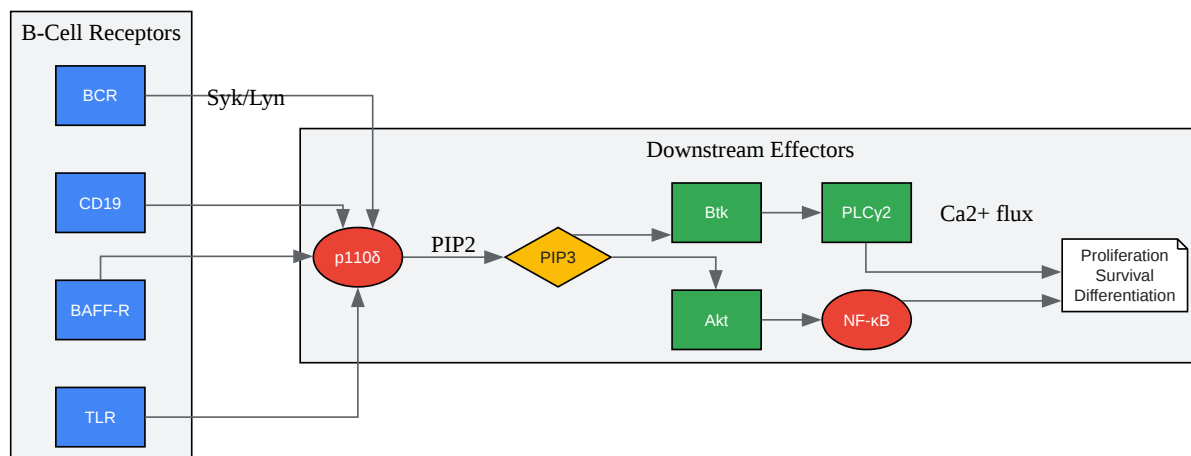
Table 3: Inflammatory Bowel Disease (IBD)/Colitis Models

Model	Genetic Modification	Key Parameter	Result	Reference
p110δ Kinase-Dead (p110δKD) Mice	Spontaneous Colitis	Histology Score	Increased histology scores in conventionalized mice compared to germ-free.	[8]
Colonic IL-10 Production	Significantly decreased IL-10 production in colonic explants.	[8][9]		
Colonic IL-12p40 Production	Significantly increased IL-12p40 production in colonic explants.	[8][9]		
T-cell transfer model of colitis	Adoptive transfer of p110δD910A Tregs	Colitis Development	Failure to prevent colitis development.	[10]

Signaling Pathways Involving p110δ

The following diagrams illustrate the central role of p110δ in immune cell signaling pathways implicated in autoimmunity.

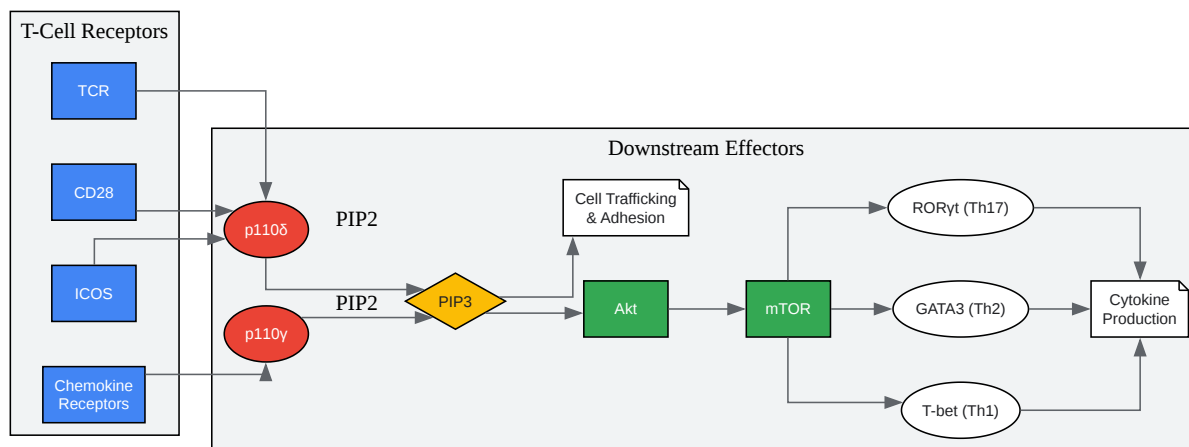
p110δ Signaling in B-Cell Activation



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Caption: p110δ signaling downstream of B-cell receptors.

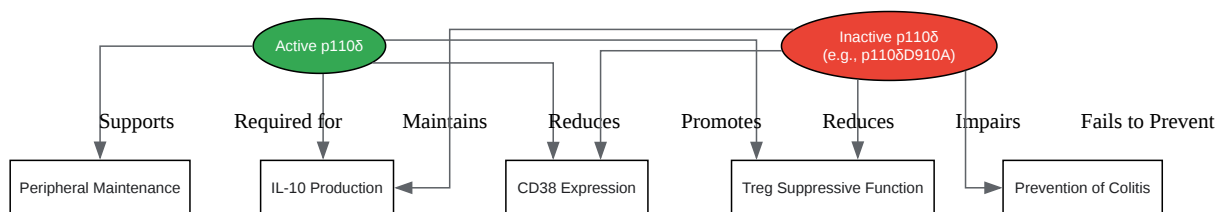
p110δ Signaling in T-Cell Activation and Function



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Caption: p110δ and p110γ signaling in T-cell activation and differentiation.

Role of p110δ in Regulatory T Cell (Treg) Function



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Caption: Consequences of p110δ activity on Treg function.

Experimental Protocols

Detailed methodologies for key experiments cited in the context of p110 δ research in autoimmune models are provided below.

In Vitro PI3K Activity Assay (Radiolabeled ATP)

This protocol describes a method to measure the lipid kinase activity of immunoprecipitated p110 δ .[\[11\]](#)[\[12\]](#)[\[13\]](#)

a. Immunoprecipitation of p110 δ :

- Lyse 1-5 x 10⁷ primary lymphocytes in 1 mL of ice-cold lysis buffer (e.g., 1% Triton X-100, 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM EDTA, with protease and phosphatase inhibitors).
- Incubate on ice for 20 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Pre-clear the supernatant by incubating with 20 μ L of protein A/G-sepharose beads for 30 minutes at 4°C with rotation.
- Centrifuge at 2,000 x g for 2 minutes at 4°C and transfer the supernatant to a new tube.
- Add 1-2 μ g of anti-p110 δ antibody and incubate for 2 hours to overnight at 4°C with rotation.
- Add 30 μ L of protein A/G-sepharose beads and incubate for 1 hour at 4°C with rotation.
- Wash the beads three times with lysis buffer and twice with kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT).

b. Kinase Reaction:

- Resuspend the immunoprecipitated p110 δ beads in 30 μ L of kinase assay buffer.
- Prepare the lipid substrate by sonicating phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP₂) to a final concentration of 0.2 mg/mL in kinase assay buffer.

- To initiate the kinase reaction, add 10 μL of the lipid substrate and 10 μL of ATP mix (final concentration 50-100 μM ATP, 5-10 μCi [γ - ^{32}P]ATP) to the beads.
- Incubate at 30°C for 10-20 minutes with gentle agitation.
- Stop the reaction by adding 100 μL of 1M HCl.

c. Lipid Extraction and Analysis:

- Extract the lipids by adding 200 μL of chloroform:methanol (1:1).
- Vortex and centrifuge to separate the phases.
- Spot the lower organic phase onto a silica gel thin-layer chromatography (TLC) plate.
- Develop the TLC plate in a solvent system such as chloroform:methanol:water:ammonia (45:35:8:2).
- Dry the plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled lipid products.
- Quantify the spots using densitometry.

Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

This protocol is a standard method for inducing an RA-like disease in susceptible mouse strains like DBA/1J.[\[5\]](#)[\[7\]](#)[\[14\]](#)

a. Immunization:

- Prepare an emulsion of 100 μg of bovine type II collagen in Complete Freund's Adjuvant (CFA).
- On day 0, immunize mice intradermally at the base of the tail with 100 μL of the emulsion.
- On day 21, boost the mice with an intradermal injection of 100 μg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

b. Clinical Scoring:

- Monitor mice daily for the onset of arthritis, which typically appears between days 24 and 35.
- Score each paw based on a scale of 0-4 for erythema and swelling:
 - 0: No evidence of erythema and swelling.
 - 1: Erythema and mild swelling confined to the tarsals or ankle or digits.
 - 2: Erythema and mild swelling extending from the ankle to the tarsals.
 - 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
 - 4: Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.
- The maximum clinical score per mouse is 16.
- Measure paw thickness using a digital caliper.

Histological Scoring of Colitis

This protocol provides a method for quantifying intestinal inflammation in mouse models of colitis.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

a. Tissue Preparation:

- Harvest the entire colon from the cecum to the anus.
- Fix the colon in 10% neutral buffered formalin.
- Embed the tissue in paraffin and section at 5 μ m.
- Stain sections with hematoxylin and eosin (H&E).

b. Histological Scoring:

- Score the sections in a blinded manner based on the following criteria:

- Severity of Inflammation (0-3): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
- Extent of Inflammation (0-3): 0 = none, 1 = mucosa, 2 = mucosa and submucosa, 3 = transmural.
- Crypt Damage (0-4): 0 = none, 1 = basal 1/3 damaged, 2 = basal 2/3 damaged, 3 = only surface epithelium intact, 4 = entire crypt and epithelium lost.
- Percentage of Area Involved (0-4): 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
- The total histology score is the sum of the individual scores.

Measurement of Proteinuria in Lupus Mouse Models

Proteinuria is a key indicator of kidney damage in SLE models.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

a. Urine Collection:

- Place individual mice in metabolic cages for 24-hour urine collection.
- Alternatively, collect spot urine samples by gently handling the mouse over a collection tube.

b. Protein Quantification:

- Centrifuge the urine to pellet any debris.
- Measure the total protein concentration using a colorimetric assay such as the Bradford or bicinchoninic acid (BCA) assay, with bovine serum albumin (BSA) as a standard.
- Alternatively, use a mouse albumin-specific ELISA kit for more precise quantification of albuminuria.

Flow Cytometry for Regulatory T cells (Tregs)

This protocol outlines the staining procedure for identifying Tregs (CD4+Foxp3+) in mouse spleen or lymph nodes.

a. Single-Cell Suspension:

- Harvest spleen or lymph nodes and mechanically dissociate the tissue through a 70 μ m cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

b. Staining:

- Count the cells and adjust the concentration to 1×10^7 cells/mL.
- Stain for surface markers by incubating 1×10^6 cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.
- Stain for the intracellular transcription factor Foxp3 with a fluorescently conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer.
- Resuspend the cells in FACS buffer for analysis.

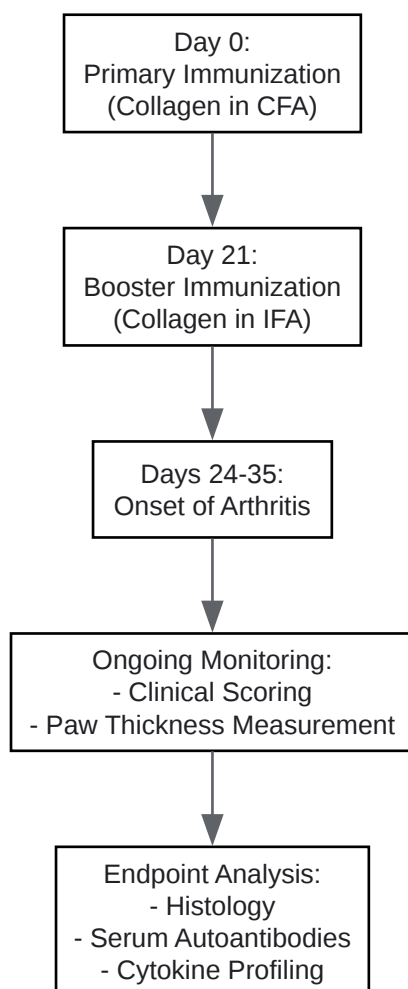
c. Analysis:

- Acquire the samples on a flow cytometer.
- Gate on lymphocytes based on forward and side scatter, then on single cells.
- Gate on CD4+ T cells.
- Within the CD4+ population, identify Tregs as CD25+ and Foxp3+.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental models discussed in this guide.

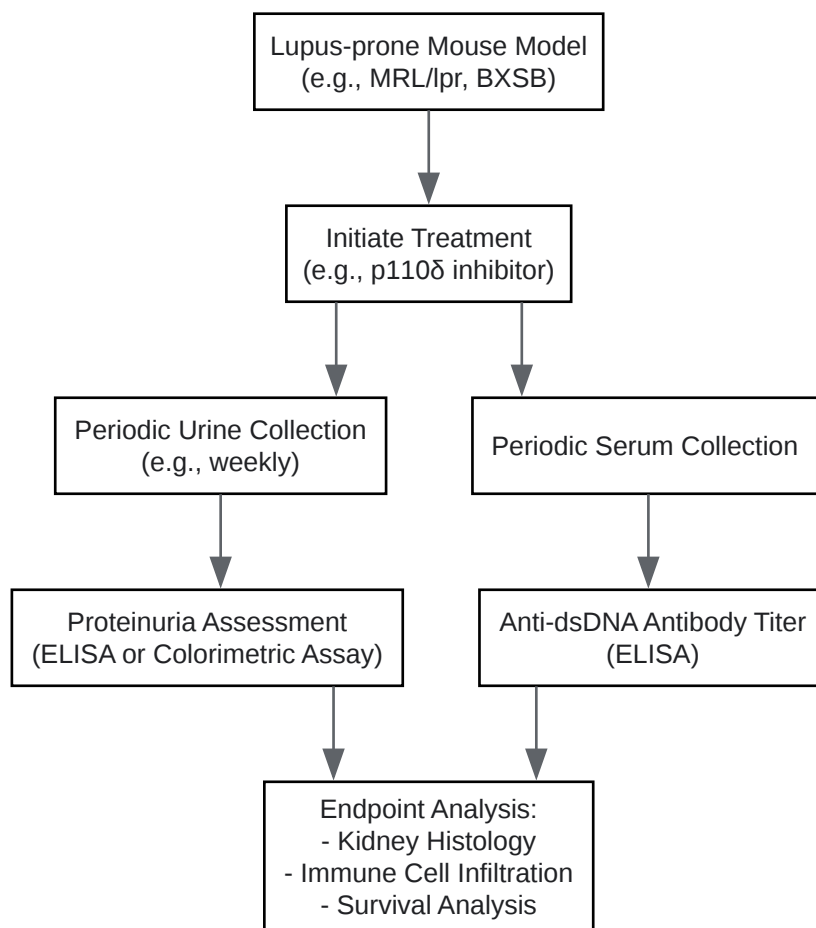
Workflow for Collagen-Induced Arthritis (CIA) Model



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Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Workflow for Lupus Nephritis Assessment



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References

- 1. researchgate.net [researchgate.net]
- 2. The PI3K p110δ Regulates Expression of CD38 on Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3Kδ improves systemic lupus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Innate PI3K p110 δ regulates Th1/Th17 development and microbiota-dependent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoinositide 3-Kinase P110 δ -Signaling Is Critical for Microbiota-Activated IL-10 Production by B Cells that Regulate Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Does the PI3K pathway promote or antagonize regulatory T cell development and function? [frontiersin.org]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Histological colitis scoring [bio-protocol.org]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An entirely automated method to score DSS-induced colitis in mice by digital image analysis of pathology slides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. diacomp.org [diacomp.org]
- 23. mmpc.org [mmpc.org]
- 24. Urinary protein analysis in mice lacking major urinary proteins - PMC [pmc.ncbi.nlm.nih.gov]

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